N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide
Description
N-[4-({(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide is a structurally complex molecule featuring:
- A 4-bromophenyl-substituted thiazole core.
- A Z-configured cyanoethenyl linker bridging the thiazole and an acetamide group.
- An acetamide moiety attached to a para-substituted phenyl ring.
Properties
IUPAC Name |
N-[4-[[(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOAKVLFOIARGX-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thiazolyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and bromine (Br₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide has been studied for its potential antimicrobial and antiproliferative properties. It shows promise in combating drug-resistant pathogens and cancer cells.
Medicine: The compound's biological activity makes it a candidate for drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Thiazole and Acetamide Groups
Structural and Conformational Differences
- Dihedral Angles: In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between aromatic rings is 66.4°, while the target’s Z-cyanoethenyl linker may enforce a distinct planar or twisted conformation, altering binding pocket compatibility .
Key Research Findings
- Synthetic Challenges : Installation of the Z-configured linker requires precise reaction conditions to avoid isomerization, as seen in ’s use of low-temperature azide-alkyne cycloadditions .
- Thermodynamic Stability : The target’s shorter acetamide C1–C2 bond (vs. analogues) may reduce rotational freedom, favoring enthalpic binding contributions .
Biological Activity
N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, molecular properties, and biological significance, particularly focusing on its antimicrobial and anticancer activities.
The compound has a molecular formula of C18H16BrN3S2 and a molecular weight of 493.2 g/mol. Its structure includes a thiazole ring, which is known for various medicinal properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrN3S2 |
| Molecular Weight | 493.2 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7713-86-2 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the bromophenyl and cyanoethenyl groups. The detailed synthetic pathway can be found in the literature, where various derivatives have been evaluated for their biological activities .
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of N-[4-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide show potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis .
Case Study:
In a study conducted by Sharma et al., several derivatives were synthesized and tested for antimicrobial efficacy. Compounds d1 , d2 , and d3 demonstrated promising results against various microbial strains, indicating the importance of structural components in enhancing biological activity .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays using the MCF7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxic effects.
Table 2: Anticancer Activity Results
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| d6 | 5.0 | Highly active against MCF7 |
| d7 | 7.5 | Moderate activity against MCF7 |
Molecular docking studies further elucidated the binding interactions between these compounds and their target proteins, supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
